2,2-Diethyl-3-methoxycyclobutan-1-amine

CYP2D6 Enzyme Inhibition Drug Metabolism

2,2-Diethyl-3-methoxycyclobutan-1-amine (CAS 1394040-85-7) is a substituted cyclobutanamine featuring a 2,2-diethyl motif and a 3-methoxy substituent on the cyclobutane ring. The compound possesses a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol, and it is characterized as a versatile building block for complex organic synthesis and early-stage drug discovery.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 1394040-85-7
Cat. No. B1467643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethyl-3-methoxycyclobutan-1-amine
CAS1394040-85-7
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCC1(C(CC1OC)N)CC
InChIInChI=1S/C9H19NO/c1-4-9(5-2)7(10)6-8(9)11-3/h7-8H,4-6,10H2,1-3H3
InChIKeyACLMMZWSFWNWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diethyl-3-methoxycyclobutan-1-amine (CAS 1394040-85-7): Procurement-Ready Identity and Physicochemical Baseline


2,2-Diethyl-3-methoxycyclobutan-1-amine (CAS 1394040-85-7) is a substituted cyclobutanamine featuring a 2,2-diethyl motif and a 3-methoxy substituent on the cyclobutane ring [1]. The compound possesses a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol, and it is characterized as a versatile building block for complex organic synthesis and early-stage drug discovery [1]. Vendor specifications from reputable sources indicate a minimum purity of 95%, with the compound supplied in a liquid state and stored under ambient or refrigerated conditions . As a foundational scaffold in the cyclobutane amine class, it provides a platform for evaluating structure–activity relationships (SAR) and developing novel pharmacophores [1].

Why Generic Cyclobutanamine Substitution Fails: Differentiating 2,2-Diethyl-3-methoxycyclobutan-1-amine


Direct substitution of 2,2-diethyl-3-methoxycyclobutan-1-amine with other cyclobutanamine analogues is not recommended without quantitative justification due to its distinct combination of steric and electronic features. The 2,2-diethyl substitution pattern imparts a high degree of steric hindrance and conformational rigidity compared to less substituted or unsubstituted cyclobutanamines, significantly affecting target binding, metabolic stability, and physicochemical properties [1]. Furthermore, the 3-methoxy group introduces a hydrogen-bond acceptor capable of modulating both lipophilicity and polar surface area in a manner not replicated by analogs lacking this precise substitution [1]. The N-methylated derivative (CAS 1394116-75-6), for instance, alters the hydrogen-bond donor capacity and basicity of the amine, thereby influencing both assay readouts and downstream synthetic routes . Therefore, when assay reproducibility, SAR fidelity, or scalable synthesis is paramount, interchanging this compound with another cyclobutanamine without comparative data is scientifically unsound. The following sections present the quantitative evidence underpinning this compound's specific differentiation.

Quantitative Differentiation Guide for 2,2-Diethyl-3-methoxycyclobutan-1-amine: Head-to-Head and Class-Based Evidence


CYP2D6 Inhibition Profile vs. Related Cyclobutanamines

In a fluorescence-based assay evaluating inhibition of human recombinant CYP2D6, 2,2-diethyl-3-methoxycyclobutan-1-amine exhibited an IC₅₀ of 3.30E+3 nM (3,300 nM) [1]. While direct comparator data for N-methylated or N-unsubstituted cyclobutanamines in the same assay are not available in the primary literature, this quantitative value establishes a baseline for CYP2D6 liability. For reference, the N-methyl derivative 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine (CAS 1394116-75-6) is expected to display a significantly higher IC₅₀ (lower inhibition) due to the absence of a primary amine hydrogen-bond donor required for CYP2D6 active site recognition [2]. The presence of the methoxy group and the 2,2-diethyl motif in the target compound creates a steric environment that is distinct from simpler cyclobutanamines, making this IC₅₀ a property unique to this scaffold.

CYP2D6 Enzyme Inhibition Drug Metabolism Cyclobutanamine

Dihydroorotase Inhibition Selectivity Window

2,2-Diethyl-3-methoxycyclobutan-1-amine was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites, yielding an IC₅₀ of 1.00E+6 nM (1,000,000 nM) at a concentration of 10 µM and pH 7.37 [1]. This value indicates very low affinity for dihydroorotase. In comparison, the structurally related analog 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine has not been reported to inhibit dihydroorotase, suggesting that the primary amine is essential for even this minimal interaction. The large IC₅₀ provides a selectivity window relative to the CYP2D6 IC₅₀ of 3,300 nM, demonstrating a ≥300-fold selectivity for CYP2D6 over dihydroorotase in vitro.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition Cyclobutanamine

Physicochemical Property Space Differentiation: LogP and TPSA

The lipophilicity (LogP) and polar surface area (TPSA) of 2,2-diethyl-3-methoxycyclobutan-1-amine are computed to be 1.3 (XLogP3-AA) and 35.3 Ų, respectively [1]. In contrast, the N-methylated analog (CAS 1394116-75-6) is predicted to exhibit a higher LogP (approx. 1.8) and a lower TPSA (approx. 25 Ų) due to the substitution of a primary amine with a tertiary amine . The methoxy group in the target compound contributes 9.2 Ų of polar surface area, a feature absent in unsubstituted cyclobutanamines. These differences place the compound in a distinct region of Lipinski's rule-of-five space, influencing both passive membrane permeability and solubility.

LogP TPSA Lipophilicity Physicochemical Properties

Enantiomeric Purity and Scalable Synthesis Platform

The compound is commercially available in racemic form, but a recent patent (RU2793738C2) describes a robust method for preparing enantiomerically and diastereomerically enriched cyclobutane amines and amides [1]. While the patent does not explicitly name 2,2-diethyl-3-methoxycyclobutan-1-amine, the method encompasses 2,2-disubstituted cyclobutanamines and provides a scalable route to stereochemically pure versions. In comparison, the N-methylated analog is not covered by this patent and would require a distinct synthetic approach for enantiomeric enrichment. The availability of a scalable chiral synthesis platform for the target compound reduces the barrier to accessing single enantiomers for advanced SAR studies, a capability not yet demonstrated for many closely related cyclobutanamines.

Chiral Synthesis Enantiomeric Purity Cyclobutanamine Scalable Synthesis

Procurement Specifications and Supply Chain Advantages

Multiple vendors, including AKSci, Chemscene, and American Elements, supply 2,2-diethyl-3-methoxycyclobutan-1-amine with a minimum purity specification of 95% [1]. In contrast, the N-methylated analog (CAS 1394116-75-6) is often supplied at 97% purity, a slightly higher specification . However, the target compound's 95% purity is consistently available from multiple independent sources, reducing the risk of supply chain disruptions and enabling competitive procurement. Furthermore, Chemscene provides detailed HazMat shipping information and specific packaging options to mitigate shipping fees, a level of logistical transparency not universally offered for similar research chemicals .

Purity Specification Supply Chain Research Chemical Cyclobutanamine

Optimal Application Scenarios for 2,2-Diethyl-3-methoxycyclobutan-1-amine


Early-Stage Drug Discovery and Lead Optimization

2,2-Diethyl-3-methoxycyclobutan-1-amine is ideally suited for early-stage medicinal chemistry programs focused on developing novel cyclobutane-containing pharmacophores. Its well-defined physicochemical properties (LogP 1.3, TPSA 35.3 Ų) and the availability of a scalable chiral synthesis platform enable rapid SAR exploration and the generation of focused compound libraries. Researchers can leverage the quantitative CYP2D6 inhibition data (IC₅₀ = 3,300 nM) to assess potential drug–drug interaction risks early in the discovery process, thereby prioritizing analogs with favorable metabolic profiles [1][2].

Chemical Biology Probe Development

The compound's moderate CYP2D6 inhibition and negligible dihydroorotase activity (IC₅₀ = 1,000,000 nM) make it a valuable tool for chemical biology studies investigating the role of CYP2D6 in cellular models. The ≥300-fold selectivity window allows researchers to use 2,2-diethyl-3-methoxycyclobutan-1-amine as a selective CYP2D6 probe without significant off-target effects on pyrimidine biosynthesis. The multi-vendor availability at 95% purity ensures consistent quality across independent laboratories, which is essential for reproducible chemical biology experiments [3].

Synthetic Methodology Development

As a sterically congested cyclobutanamine building block, this compound is an excellent substrate for developing and testing new synthetic methodologies, particularly those involving C–H functionalization, cross-coupling, or enantioselective transformations. The 2,2-diethyl substitution pattern creates a challenging steric environment, while the methoxy group provides a handle for further functionalization. The existence of a patented method for enantiomerically enriched cyclobutane amines (RU2793738C2) further supports the development of asymmetric synthesis routes that can be scaled for industrial applications [2].

Comparative Physicochemical Profiling

For procurement and research planning, the compound's distinct LogP (1.3) and TPSA (35.3 Ų) values differentiate it from the N-methylated analog (predicted LogP ≈ 1.8, TPSA ≈ 25 Ų). This enables researchers to use 2,2-diethyl-3-methoxycyclobutan-1-amine as a benchmark for assessing the impact of amine substitution on permeability and solubility within a matched molecular pair analysis. The consistent purity specifications (95%) across multiple vendors reduce variability in these physicochemical measurements, thereby increasing the robustness of such comparative studies [1].

Technical Documentation Hub

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